molecular formula C29H29N3O4S B2878694 1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone CAS No. 681280-17-1

1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone

Cat. No.: B2878694
CAS No.: 681280-17-1
M. Wt: 515.63
InChI Key: HTQKLMYFCMHYQE-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrazole core substituted with 2,3-dimethoxyphenyl and 4-methoxyphenyl groups at positions 3 and 5, respectively. The sulfanylethanone moiety at position 2 is linked to a 1-methylindol-3-yl group, introducing a heteroaromatic indole system.

Properties

IUPAC Name

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-31-17-27(21-8-5-6-10-24(21)31)37-18-28(33)32-25(22-9-7-11-26(35-3)29(22)36-4)16-23(30-32)19-12-14-20(34-2)15-13-19/h5-15,17,25H,16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQKLMYFCMHYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can include the formation of the dihydropyrazole ring and subsequent modifications to introduce the indole and methoxyphenyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. Notably:

  • Compound A : Exhibited an IC50 value of 26 µM against HeLa cells.
  • Compound B : Showed potent activity with an IC50 of 7.01 ± 0.60 µM against MCF-7 cells .

The mechanism of action is often linked to the induction of apoptosis and disruption of microtubule dynamics, which are critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the pyrazole or indole rings can significantly alter biological activity. For example:

CompoundModificationIC50 (µM)Cell Line
AHydroxy group at N-126HeLa
BMethoxy substitution7.01MCF-7
CDimethoxy substitution14.31MDA-MB-231

This table illustrates how subtle changes can lead to enhanced anticancer properties.

Case Study 1: In Vitro Evaluation

In a study evaluating various derivatives of pyrazole, one compound demonstrated a remarkable ability to inhibit tumor growth in vitro. The study utilized MTT assays to determine cell viability across different concentrations, revealing that compounds with methoxy groups exhibited higher cytotoxicity compared to their unsubstituted counterparts .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that certain derivatives could induce apoptosis through caspase activation pathways in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cell lines compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Features Physicochemical Properties References
Target Compound 3,4-dihydropyrazole 2,3-Dimethoxyphenyl, 4-methoxyphenyl, 1-methylindol-3-yl-sulfanylethanone Methoxy groups enhance solubility; indole may improve CNS penetration Molecular weight: ~507.5 g/mol* N/A
Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl- (CAS 121306-63-6) 3,4-dihydropyrazole 3-Methoxyphenyl, pyridinyl Pyridine ring introduces basicity; lacks sulfanylethanone moiety Molecular weight: ~336.4 g/mol
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone Triazole 4-Chlorophenyl, pyridinyl, pyrrolidinyl-ethanone Chlorine substituent increases lipophilicity; triazole enhances stability Molecular weight: ~428.9 g/mol
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (CAS 848225-28-5) Pyrrole-thiadiazole Acetyl-pyrrole, thiadiazole-sulfanylethanone Thiadiazole improves metabolic stability; water solubility: 43.6 µg/mL Molecular weight: 309.4 g/mol

*Calculated based on molecular formula.

Key Differences and Implications

This may influence binding kinetics in biological targets . Triazole-based analogs (e.g., ) exhibit greater thermal and oxidative stability due to the aromatic triazole ring but may have reduced solubility.

Substituent Effects :

  • Methoxy Groups : The 2,3-dimethoxy and 4-methoxyphenyl groups in the target compound likely enhance water solubility compared to chlorophenyl ( ) or methylphenyl ( ) substituents.
  • Indole vs. Pyridine/Pyrrolidine : The 1-methylindole group in the target compound provides a planar heteroaromatic system, which may facilitate π-π stacking interactions in biological systems. In contrast, pyridine ( ) or pyrrolidine ( ) substituents alter electronic properties and bioavailability.

Sulfanylethanone Modifications: The sulfanylethanone group in the target compound is linked to an indole, whereas analogs feature connections to thiadiazole ( ) or pyrrolidine ( ). These differences impact electron distribution and metabolic pathways.

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